Octafonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6735-92-8 |

|---|---|

Molecular Formula |

C27H42NO+ |

Molecular Weight |

396.6 g/mol |

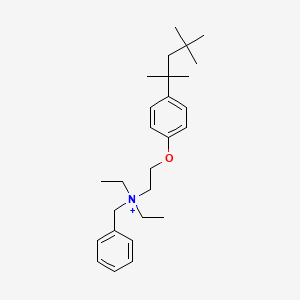

IUPAC Name |

benzyl-diethyl-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]azanium |

InChI |

InChI=1S/C27H42NO/c1-8-28(9-2,21-23-13-11-10-12-14-23)19-20-29-25-17-15-24(16-18-25)27(6,7)22-26(3,4)5/h10-18H,8-9,19-22H2,1-7H3/q+1 |

InChI Key |

BSFQRHLBLCUWLG-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Nomenclature and Classification of Octafonium Compounds

International Nonproprietary Name (INN) Status and Systematics

Octafonium chloride is recognized as a recommended International Nonproprietary Name (INN). ncats.ionih.gov The INN system, established by the World Health Organization (WHO), aims to provide a single, globally recognized generic name for each pharmaceutical substance. This standardization is crucial for clear communication among healthcare professionals and scientists, ensuring that a specific substance is identifiable under a consistent name worldwide, regardless of its branded name or regional nomenclature. The designation of "this compound chloride" as an INN signifies its official status within this global pharmaceutical naming framework. ncats.iowho.int

Systematic Chemical Naming Conventions and IUPAC Designation

The systematic name for this compound chloride, according to the International Union of Pure and Applied Chemistry (IUPAC), is benzyl-diethyl-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]azanium;chloride . nih.gov This formal designation precisely describes the molecular structure of the compound. It details each component of the molecule in a specific order, allowing for its unambiguous identification and differentiation from other chemical structures. The name specifies the benzyl (B1604629) group, the two ethyl groups, and the complex phenoxyethyl group attached to the central positively charged nitrogen atom (azanium), with chloride as the counter-ion.

Table 1: Chemical Identification of this compound Chloride

| Identifier | Value |

| IUPAC Name | benzyl-diethyl-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]azanium;chloride nih.gov |

| CAS Number | 78-05-7 nih.gov |

| Molecular Formula | C₂₇H₄₂ClNO nih.govscbt.com |

| Synonyms | Octaphen, Phenoctide, Octaphonium chloride nih.gov |

Structural Classification within Quaternary Ammonium (B1175870) Compounds

This compound is classified as a quaternary ammonium compound (QAC). This class of compounds is characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. The structure of this compound is notable for its complexity. It features a benzyl group attached to the nitrogen, a characteristic often seen in first-generation QACs. However, it also possesses a bulky and intricate ether-linked side chain, which distinguishes it from the simpler alkyl chains typical of early-generation QACs.

Synthetic Methodologies and Derivatization Strategies for Octafonium

Established Synthetic Routes to the Octafonium Core Structure

The synthesis of this compound chloride, chemically named benzyldiethyl[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]ammonium chloride, can be logically achieved through a convergent synthesis strategy. This typically involves two key transformations: the formation of an ether linkage via the Williamson ether synthesis and the formation of the quaternary ammonium (B1175870) salt via the Menschutkin reaction.

A plausible and established pathway involves a two-step sequence:

Step 1: Williamson Ether Synthesis. This classical method is used to form the ether linkage. It involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.comyoutube.comyoutube.com In this case, 4-(1,1,3,3-tetramethylbutyl)phenol is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide. youtube.comresearchgate.net This nucleophilic phenoxide is then reacted with a suitable dihaloalkane, such as 1-bromo-2-chloroethane, or more commonly, a 2-haloethanol like 2-chloroethanol (B45725). researchgate.net The reaction yields the key intermediate, 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl chloride. Using an excess of the dihaloalkane or haloethanol helps to minimize the formation of a symmetrical diether byproduct.

Step 2: Quaternization (Menschutkin Reaction). The final step is the formation of the quaternary ammonium salt. mdpi.com The intermediate chloro-compound from the first step is reacted with the tertiary amine, N,N-diethylbenzylamine. This SN2 reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the chloro-substituted ethyl group, displacing the chloride and forming the desired quaternary ammonium cation. jcu.czresearchgate.net The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetone (B3395972) and may require heating to proceed to completion. jcu.czresearchgate.net

A general procedure for this type of quaternization reaction involves refluxing the tertiary amine with the alkylating agent for several hours. jcu.cz Continuous processes in tubular reactors have also been developed for the quaternization of tertiary amines, offering high yields and purity. google.com

Table 1: Proposed Synthetic Route for this compound Chloride

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | 4-(1,1,3,3-tetramethylbutyl)phenol | 2-Chloroethanol | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol |

| 1b | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | Thionyl chloride (SOCl2) | Solvent (e.g., CH2Cl2) | 1-(2-Chloroethoxy)-4-(1,1,3,3-tetramethylbutyl)benzene |

| 2 | 1-(2-Chloroethoxy)-4-(1,1,3,3-tetramethylbutyl)benzene | N,N-Diethylbenzylamine | Solvent (e.g., Ethanol), Reflux | This compound chloride |

Methodologies for the Preparation of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for modulating its biological activity, physicochemical properties, and for developing research tools.

The biological activity of quaternary ammonium compounds (QACs) is highly dependent on their structure. researchgate.netmdpi.comnih.gov Understanding the structure-activity relationship (SAR) allows for the rational design of analogs with enhanced properties. researchgate.netproquest.com

Key structural modifications include:

Alkyl Chain Length on Phenol (B47542): The length and branching of the alkyl group on the phenol ring (the tetramethylbutyl group in this compound) influence the compound's hydrophobicity. This is a critical factor for its interaction with bacterial cell membranes. researchgate.net Analogs could be synthesized using different alkyl-substituted phenols in the initial Williamson ether synthesis step.

Substituents on the Benzyl (B1604629) Group: The aromatic ring of the benzyl group can be modified with various electron-donating or electron-withdrawing groups. These changes can affect the electronic distribution of the quaternary head and its interaction with biological targets. nih.gov Substituted benzyl chlorides or N,N-diethylbenzylamines would be required for the quaternization step.

Alkyl Groups on the Nitrogen Atom: The size and nature of the alkyl groups on the nitrogen atom (two ethyl groups in this compound) are important for activity. The synthesis can be varied by using different N,N-dialkylbenzylamines in the final quaternization step.

Nature of the Linker: The ether linkage and the two-carbon chain can be altered. For instance, ester or amide linkages could be introduced, or the chain length could be extended or shortened. This would require different starting materials, for example, reacting the starting phenol with 3-chloropropanol instead of 2-chloroethanol to extend the chain.

Table 2: Potential Structural Modifications of this compound and Their Rationale

| Structural Part to Modify | Potential Modification | Rationale for Modification | Synthetic Approach |

|---|---|---|---|

| Phenolic Alkyl Group | Vary chain length (e.g., C4 to C12) | Optimize hydrophobicity for improved membrane interaction. researchgate.netnih.gov | Use corresponding alkylphenols in Williamson ether synthesis. |

| Benzyl Group | Add substituents (e.g., -Cl, -NO2, -OCH3) | Modulate electronic properties and target interactions. nih.gov | Use substituted N,N-diethylbenzylamines for quaternization. |

| N-Alkyl Groups | Replace ethyl with methyl or propyl groups | Fine-tune steric hindrance and charge accessibility. | Use N,N-dimethylbenzylamine or N,N-dipropylbenzylamine. |

| Linker Chain | Extend to 3 or 4 carbons | Alter the distance between the hydrophobic tail and cationic head. nih.gov | Use 3-chloropropanol or 4-chlorobutanol in ether synthesis. |

The permanent positive charge of this compound can limit its passage across biological membranes. Prodrug strategies can be devised to overcome such limitations, although they are less common for antiseptics than for systemic drugs. One approach involves creating a labile quaternary ammonium salt that can release the active compound under specific conditions. google.comgoogle.comwipo.int Another strategy involves creating cleavable surfactants that are more easily degradable, for instance by incorporating a breakable carbonate linkage. nih.govconicet.gov.ar A novel strategy uses radiotherapy to cleave quaternary ammonium groups, activating prodrugs selectively in tumors, which could be adapted for targeted antimicrobial applications. nih.gov

For research purposes, precursors can be synthesized to create probes for studying the mechanism of action or distribution of this compound. A common method is to attach a fluorescent tag. For example, a fluorescently labeled quaternary ammonium compound can be synthesized in two steps from commercially available precursors, allowing for visualization within bacterial cells. nih.gov The synthesis involves reacting a diamine with a fluorophore like NBD-chloride, followed by quaternization with a suitable alkyl halide. nih.gov Similarly, radiolabeling, for instance with isotopes like Fluorine-18, can be achieved by using specialized reagents and methods to create tagged versions of the molecule for imaging studies. nih.gov

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical manufacturing more environmentally benign. Applying these principles to the synthesis of this compound can reduce waste, minimize energy consumption, and use safer materials.

Solvent Selection: Traditional organic solvents like DMF or chlorinated solvents could be replaced with greener alternatives such as water, ethanol, or supercritical fluids. proquest.com For the quaternization step, performing the reaction without a solvent is a viable green option, especially when combined with microwave heating. researchgate.net

Catalysis: The Williamson ether synthesis often uses a stoichiometric amount of base. Employing a phase-transfer catalyst could improve reaction efficiency, reduce the amount of base needed, and allow for milder reaction conditions.

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy input for the synthesis of quaternary ammonium salts compared to conventional heating methods. researchgate.net

Renewable Feedstocks: While the precursors for this compound are typically derived from petrochemical sources, research into bio-based alternatives for phenols and other starting materials is an active area of green chemistry.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and economically efficient.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Octafonium and Its Analogs

Theoretical Frameworks for SAR/QSAR Analysis in Chemical Biology

The fundamental principle of SAR and QSAR is that the biological activity of a chemical compound is a function of its molecular structure. numberanalytics.com SAR studies qualitatively describe how specific structural features of a molecule, or its analogs, contribute to its biological activity. creative-biolabs.com For instance, in the context of quaternary ammonium (B1175870) compounds (QACs) like octafonium, SAR might explore how variations in the length of the alkyl chains or the nature of the substituents on the nitrogen atom affect its antimicrobial potency.

QSAR takes this a step further by establishing a mathematical relationship between the chemical structure and biological activity. wikipedia.org This is expressed in the general form:

Activity = f (Molecular Descriptors) + error wikipedia.org

In this equation, 'Activity' is a quantifiable measure of a biological effect (e.g., minimum inhibitory concentration, toxicity). 'Molecular Descriptors' are numerical representations of the physicochemical properties of the molecule. protoqsar.comnih.gov The function 'f' represents the mathematical model that connects the descriptors to the activity. By developing robust QSAR models, it becomes possible to predict the activity of novel compounds without the need for empirical testing. wikipedia.org

The theoretical underpinnings of SAR and QSAR are rooted in the understanding that molecular interactions at the biological target are governed by factors such as steric hindrance, electronic effects, and hydrophobicity. nih.gov The transport of a compound to its site of action and its binding to a receptor are influenced by its lipophilicity, charge distribution, and three-dimensional shape. nih.gov

Computational Approaches to Molecular Descriptors and Property Prediction

The accuracy of QSAR models is heavily dependent on the selection of appropriate molecular descriptors that can effectively capture the structural features relevant to the biological activity. ucsb.edu

A vast array of molecular descriptors can be calculated using specialized chemoinformatics software. Dragon is a prominent software package that can compute thousands of molecular descriptors from the 2D or 3D structure of a molecule. semanticscholar.orgvcclab.orgtalete.mi.it These descriptors are categorized into several classes:

0D-Descriptors: These include constitutional indices such as molecular weight and atom counts. vcclab.org

1D-Descriptors: These encompass properties like functional group counts and fragment counts. vcclab.org

2D-Descriptors: These are derived from the topological representation of the molecule and include connectivity indices and shape profiles. numberanalytics.com

3D-Descriptors: These are calculated from the three-dimensional coordinates of the atoms and include descriptors related to molecular geometry and surface area. numberanalytics.com

Table 1: Representative Molecular Descriptors for a Quaternary Ammonium Compound Calculated Using Chemoinformatics Software

| Descriptor Class | Descriptor Example | Hypothetical Value for an this compound Analog |

| 0D | Molecular Weight (MW) | 350.6 g/mol |

| 1D | Number of N atoms (nN) | 1 |

| 2D | Wiener Index (W) | 1250 |

| 3D | Molecular Volume (V) | 450 ų |

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | 3.5 |

Given the large number of molecular descriptors that can be calculated, multivariate data analysis techniques are essential for developing meaningful QSAR models. rsc.org These methods help to reduce the dimensionality of the data and identify the most relevant descriptors.

Principal Component Analysis (PCA) is an exploratory data analysis tool used to identify patterns and correlations within a dataset. rsc.orgscielo.br In a QSAR study of this compound and its analogs, PCA could be used to group compounds with similar structural properties and to visualize the relationships between different molecular descriptors. researchgate.net

Partial Least Squares (PLS) is a regression method that is particularly well-suited for QSAR modeling when the number of descriptors is large and there is a high degree of correlation between them. rsc.orgscielo.br PLS regression builds a linear model by projecting the predictor variables (descriptors) and the response variable (activity) to a new space of latent variables. researchgate.net This method is effective in finding the fundamental relationships between the chemical structure and biological activity. scielo.br

In Silico Modeling of this compound-Target Interactions (e.g., Comparative Molecular Field Analysis, Molecular Docking)

To gain a deeper understanding of the interactions between this compound and its biological targets at a molecular level, in silico modeling techniques are employed.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. scielo.br In a CoMFA study of this compound analogs, the molecules would be aligned, and the steric and electrostatic interaction energies with a probe atom would be calculated at various grid points surrounding the molecules. The resulting fields are then used as descriptors in a PLS analysis to generate a QSAR model. scielo.br The output of a CoMFA study can be visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic properties would lead to an increase or decrease in activity. researchgate.net

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. frontiersin.org For this compound, molecular docking could be used to simulate its interaction with a specific protein or enzyme target. nih.gov The results of a docking study can provide insights into the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding affinity. researchgate.net This information is invaluable for the rational design of new, more potent analogs. nih.gov

Table 2: Hypothetical Docking Scores and Key Interactions for this compound Analogs with a Target Protein

| Analog | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog 1 (n-octyl) | -8.5 | TYR 120, PHE 250, ASP 300 |

| Analog 2 (n-decyl) | -9.2 | TYR 120, PHE 250, ASP 300 |

| Analog 3 (n-hexyl) | -7.8 | TYR 120, PHE 250, ASP 300 |

Fragment-Based Approaches for Elucidating this compound SAR

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small molecular fragments that bind to a biological target. frontiersin.orgnih.gov These fragments can then be grown, linked, or merged to create more potent lead compounds. frontiersin.org

Predictive Modeling of Toxicological Endpoints using QSAR (e.g., algal toxicity models)

QSAR models are not only used to predict therapeutic activity but also to forecast toxicological endpoints. nih.gov This is particularly important for compounds like this compound, which are used in applications that may lead to their release into the environment.

Predictive QSAR models have been successfully developed for the toxicity of QACs to various aquatic organisms, including algae. nih.govresearchgate.net For instance, a QSAR model for the algal toxicity of QACs might use descriptors such as the length of the alkyl chain and topological indices. nih.gov Studies have shown that the toxicity of QACs to green algae often correlates with the length of the alkyl chain. researchgate.net By developing such models for this compound and its analogs, it would be possible to predict their potential ecotoxicity and to design more environmentally benign alternatives. nih.gov

Mechanistic Investigations of Octafonium S Biological Activity in Non Clinical Systems

Mechanisms of Antimicrobial Action in Vitro

The antimicrobial efficacy of octafonium chloride is primarily attributed to its ability to disrupt microbial cell integrity. As a cationic surfactant, its positively charged headgroup is crucial to its interaction with negatively charged components of microbial cell surfaces.

The primary target of quaternary ammonium (B1175870) compounds like this compound is the microbial cell membrane. nih.govdrugbank.com In bacteria, the initial interaction involves the electrostatic binding of the cationic this compound molecule to negatively charged components of the cell envelope, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer of Gram-negative bacteria. nih.gov This binding is followed by the insertion of the compound's hydrophobic tail into the lipid bilayer, leading to a loss of structural integrity. drugbank.com

Studies on analogous compounds demonstrate that this interaction is not limited to the outer membrane. Following initial disruption, these compounds can penetrate the cell and interact with the inner cytoplasmic membrane, which is a critical barrier for maintaining cellular homeostasis. nih.gov The consequence of this interaction is the dissipation of the electrochemical gradients that are essential for vital cellular processes, including ATP synthesis and transport of solutes.

The interaction of quaternary ammonium compounds with microbial membranes is a multi-step process that culminates in cell lysis. drugbank.com The initial electrostatic attraction facilitates the accumulation of this compound molecules on the microbial surface. Subsequently, the hydrophobic alkyl chain of the molecule penetrates the hydrophobic core of the lipid bilayer. drugbank.com This insertion disrupts the ordered packing of the phospholipid molecules, increasing membrane fluidity and permeability. nih.gov

This disruption leads to the leakage of essential intracellular components, such as potassium ions and nucleotides, which is a hallmark of membrane damage. nih.gov At higher concentrations, this effect becomes more pronounced, leading to the solubilization of the membrane in a detergent-like manner, resulting in complete cell lysis and death. drugbank.com The bactericidal efficacy of these compounds has been directly linked to this alteration of the cytoplasmic membrane permeability, leading to the leakage of cellular contents. nih.gov

Table 1: Effects of Quaternary Ammonium Compounds on Microbial Membranes

| Phenomenon | Description | Microbial Model Systems |

| Electrostatic Binding | Attraction of the cationic headgroup to negatively charged membrane components. | Escherichia coli, Staphylococcus aureus |

| Hydrophobic Interaction | Insertion of the alkyl tail into the lipid bilayer core. | Escherichia coli, Staphylococcus aureus |

| Increased Permeability | Disruption of lipid packing leading to leakage of intracellular ions (e.g., K+). | Escherichia coli |

| Membrane Solubilization | Detergent-like effect causing complete lysis of the cell. | Escherichia coli, Staphylococcus aureus |

Receptor Binding and Ligand Interaction Studies in Recombinant Systems

There is a lack of specific research on the binding of this compound to particular receptors in recombinant systems. The primary mechanism of action for this class of compounds is considered to be non-specific membrane disruption rather than interaction with specific protein receptors. nih.govdrugbank.com However, some studies on related compounds have explored interactions with microbial proteins. For instance, the activity of certain enzymes can be inhibited, but this is generally considered a secondary effect resulting from widespread protein denaturation following membrane damage, rather than a specific, high-affinity binding event to a receptor.

Modulation of Molecular Signaling Pathways in Cell-Based Assays (excluding human cell lines)

The profound and rapid disruption of cellular integrity caused by this compound and other quaternary ammonium compounds generally precedes and overrides any specific modulation of intracellular signaling pathways. The primary effect is a catastrophic failure of the cell membrane, leading to a cascade of events culminating in cell death. nih.govdrugbank.com

In some microbial systems, sublethal concentrations of certain biocides can induce stress responses. For example, exposure of E. coli to a quaternary ammonium compound has been shown to induce the formation of viable but non-culturable cells (VBNC), a state of dormancy that may be regulated by stress-responsive signaling pathways. nih.gov However, the direct modulation of specific signaling cascades by this compound has not been a primary focus of research, given its principal role as a potent, membrane-active antiseptic.

Enzymatic Interaction and Inhibition Studies

While the principal target of this compound is the cell membrane, interactions with and inhibition of enzymes can occur, typically as a secondary consequence of membrane disruption and subsequent protein denaturation. drugbank.com The detergent-like action of quaternary ammonium compounds can unfold proteins, leading to a loss of their catalytic function. drugbank.com

Advanced Analytical and Spectroscopic Characterization Techniques in Octafonium Research

Chromatographic and Mass Spectrometric Approaches for Structural Elucidation and Purity Assessment

The analysis of quaternary ammonium (B1175870) compounds (QACs) like octafonium presents unique challenges due to their ionic nature and high molecular weight. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for both structural confirmation and purity evaluation.

Detailed Research Findings: For the analysis of complex QACs, reversed-phase HPLC is commonly employed. The separation is often achieved on C8 or C18 columns. nih.gov Due to the ionic nature of this compound, ion-pairing agents may be added to the mobile phase to improve peak shape and retention, or specialized columns like mixed-mode or those with unique surface chemistry can be used to effectively manage the interaction between the cationic analyte and the stationary phase. nih.govscience.gov

Mass spectrometry, particularly with an electrospray ionization (ESI) source, is highly effective for detecting and identifying QACs. rsc.orgacs.org ESI is a soft ionization technique that typically produces a prominent singly charged molecular ion corresponding to the cationic portion of the this compound molecule. For structural elucidation, tandem mass spectrometry (MS/MS) is invaluable. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated, which can be pieced together to confirm the connectivity of the benzyl (B1604629), diethyl, ethyl-phenoxy, and octyl groups.

Purity assessment is performed by quantifying the main this compound peak area relative to any impurity peaks detected by a universal detector like a Charged Aerosol Detector (CAD) or by a UV detector, given the aromatic rings in this compound's structure. HPLC-MS methods offer high sensitivity and specificity, allowing for the detection and quantification of trace-level impurities. plos.org Methods have been developed for various QACs that are simple, reliable, and accurate, achieving low limits of quantification, often in the μg/L range. rsc.org

Table 1: General Chromatographic and Mass Spectrometric Methods for Quaternary Ammonium Compound (QAC) Analysis

| Technique | Typical Column | Mobile Phase Example | Detection Method | Application |

|---|---|---|---|---|

| HPLC-UV | Reversed-Phase (C8, C18) | Acetonitrile/Water with buffer (e.g., ammonium formate) | UV Detector | Purity Assessment, Quantification |

| LC-MS | Reversed-Phase (C8, C18), Mixed-Mode | Acetonitrile/Water with formic acid | ESI-MS (Electrospray Ionization) | Structural Identification, Quantification |

| LC-MS/MS | Reversed-Phase (C8, C18) | Acetonitrile/Water with formic acid | ESI-MS/MS (Multiple Reaction Monitoring - MRM) | High-sensitivity Quantification, Structural Elucidation |

Spectroscopic Methods for Conformational and Interaction Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.

Table 2: Confirmed ¹H-NMR Spectroscopy Data for this compound Chloride

| Parameter | Value/Description | Reference |

|---|---|---|

| Instrument | 400 MHz NMR Spectrometer | plos.org |

| Solvent | DMSO-d₆ | plos.org |

| Application | Identity Confirmation | plos.org |

| Result | The spectrum is consistent with the chemical structure of this compound chloride. | plos.org |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and octyl groups would appear just below 3000 cm⁻¹. vscht.czlibretexts.org The presence of the benzene (B151609) rings would also give rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ region. libretexts.org A significant band corresponding to the C-O-C stretching of the ether linkage would also be a key diagnostic feature, typically found in the 1260-1000 cm⁻¹ range.

UV-Visible Spectroscopy: The UV-Visible spectrum of this compound is characterized by absorptions due to the electronic transitions within its aromatic systems (the benzyl and phenoxy groups). Compounds containing benzyl groups, such as benzylamine, typically show absorption maxima around 206 nm and 256 nm. sielc.com The substituted phenoxy ring in this compound would also contribute to the UV absorption profile, likely resulting in distinct peaks in the ultraviolet region of the electromagnetic spectrum. These characteristics are useful for quantitative analysis using UV detection in chromatography.

X-ray Diffraction and Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique could provide definitive information on the bond lengths, bond angles, and conformation of the this compound cation, as well as its spatial relationship with the chloride anion in the crystal lattice. However, a search of publicly available scientific literature and crystallographic databases indicates that the crystal structure of this compound chloride has not been determined or is not publicly reported. The successful application of this technique is contingent on the ability to grow a single crystal of sufficient quality, which can be a significant challenge for large, flexible molecules like this compound.

Advanced Microscopy Techniques for Cellular Localization Studies

To understand the mechanism of action of antimicrobial agents like this compound, it is essential to visualize their interaction with microbial cells. As a quaternary ammonium compound, this compound's primary target is the cell membrane.

Theoretical Chemistry and Computational Modeling of Octafonium

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure of a molecule, which governs its reactivity and physical properties. mdpi.com Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, offering detailed predictions. nih.gov For the Octafonium cation (C₂₇H₄₂NO⁺), these calculations can elucidate the distribution of electron density, identify sites susceptible to nucleophilic or electrophilic attack, and determine molecular properties like dipole moment and polarizability.

The initial step in such a study involves geometry optimization to find the lowest energy conformation of the molecule. Following this, calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. An electrostatic potential (ESP) map can also be generated, visually representing the charge distribution and highlighting the positively charged quaternary ammonium (B1175870) head group as a key feature for electrostatic interactions.

Table 1: Hypothetical Quantum Chemical Parameters for the this compound Cation This table presents typical parameters that would be derived from quantum chemical calculations for a molecule like this compound. The values are illustrative and represent the type of data generated.

| Calculated Parameter | Hypothetical Value | Significance |

| Ground State Energy | -1530 Hartree | Represents the total electronic energy of the molecule in its most stable conformation. |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 12.5 Debye | Quantifies the overall polarity of the molecule, arising from non-uniform charge distribution. |

| Mulliken Atomic Charge (Quaternary N) | +0.85 e | Represents the partial positive charge localized on the nitrogen atom, a key site for interaction. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For a flexible molecule like this compound, with its long hydrocarbon tail and polar head group, MD simulations are essential for exploring its conformational landscape and its interactions with its environment, such as a solvent or a biological membrane. nih.govresearchgate.net

In a typical MD simulation of this compound in an aqueous environment, the molecule's trajectory is calculated by integrating Newton's laws of motion for all atoms in the system. These simulations can reveal how the hydrophobic tail folds and moves to minimize contact with water, while the charged head group remains solvated. When simulating this compound's interaction with a model bacterial membrane, MD can show the process of insertion, the orientation of the molecule within the lipid bilayer, and the resulting disruption of the membrane structure. nih.gov Key analytical outputs include the root-mean-square deviation (RMSD) to assess conformational stability, the radius of gyration (Rg) to measure molecular compactness, and the solvent accessible surface area (SASA) to quantify exposure to the solvent. researchgate.net

Table 2: Typical Outputs from a Molecular Dynamics Simulation of this compound This table illustrates the type of data obtained from MD simulations to characterize the dynamic behavior of a molecule like this compound in different environments.

| Simulation Parameter | Environment: Water | Environment: Lipid Bilayer | Significance |

| Radius of Gyration (Rg) | 0.85 nm | 1.10 nm | Measures the compactness of the molecule. A larger value in the bilayer suggests an extended conformation. |

| RMSD from initial structure | 0.4 nm | 0.7 nm | Indicates conformational changes over time. Higher values signify greater flexibility and structural rearrangement. |

| Solvent Accessible Surface Area (SASA) | 450 Ų | 280 Ų | Quantifies the molecular surface exposed to the solvent. A decrease in the bilayer indicates insertion into the membrane. |

| Interaction Energy (with environment) | -150 kJ/mol | -400 kJ/mol | Represents the strength of non-bonded interactions. A more negative value indicates stronger, more favorable interactions with the lipid bilayer. |

Predictive Modeling for Environmental Transport and Fate (e.g., biodegradation, persistence)

Predictive models are crucial for assessing the environmental impact of chemical compounds. For surfactants like this compound, these models focus on their distribution, persistence, and degradation in ecosystems. While specific models for this compound are not prevalent in published literature, studies on structurally similar quaternary ammonium compounds, such as benzalkonium chloride (BAC), provide a strong basis for prediction. nih.gov

Research on BAC shows that these compounds have a strong tendency to adsorb to biomass in systems like activated sludge in wastewater treatment plants. nih.gov This adsorption significantly affects their bioavailability and degradation kinetics. The biodegradation of such compounds often follows complex models, such as two-phase kinetics, which account for degradation in both the aqueous and solid (adsorbed) phases. nih.gov The inhibitory effect of these compounds on microbial populations is also a key factor, often modeled using Monod kinetics with competitive inhibition. nih.gov The half-saturation inhibition constant (K_I) is a critical parameter, representing the concentration at which the microbial metabolic rate is halved. nih.gov Such models are vital for predicting whether the compound will persist in the environment or be effectively removed during wastewater treatment. nih.gov

Table 3: Kinetic Parameters for Biodegradation based on Benzalkonium Chloride (BAC) as a Model for this compound Data adapted from studies on BAC, a similar quaternary ammonium compound, to illustrate the parameters used in predictive environmental fate modeling. nih.gov

| Kinetic Parameter | Definition | Typical Value Range (for BAC) |

| K_I (Half-saturation inhibition constant) | The concentration of the compound that causes 50% inhibition of microbial activity. | 0.12 - 3.60 mg/L |

| k_I1 (Aqueous phase utilization rate) | The specific rate of degradation of the compound in the aqueous phase. | ~1.25 mg BAC/g VSS·h |

| k_I2 (Solid phase utilization rate) | The specific rate of degradation of the compound adsorbed to biomass. | ~0.31 mg BAC/g VSS·h |

Cheminformatics Approaches for Chemical Space Exploration and Library Design

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov These tools are used to explore the chemical space, which is a high-dimensional representation of all possible molecules. nih.gov For a compound like this compound, cheminformatics can be used to understand its relationship to other antiseptics, predict its properties, and design libraries of new analogues with potentially improved characteristics.

The process begins by calculating a set of molecular descriptors for this compound and a library of related compounds. These descriptors quantify various aspects of the molecule, such as its size (Molecular Weight), lipophilicity (logP), and topology (Topological Polar Surface Area). mdpi.com Additionally, molecular fingerprints, which are bit strings representing structural features, are generated. Using dimensionality reduction techniques like t-distributed Stochastic Neighbor Embedding (t-SNE) or Principal Component Analysis (PCA), the high-dimensional descriptor space can be visualized in two or three dimensions. nih.govnih.gov In this chemical space map, structurally similar molecules cluster together. By mapping known activity data (e.g., antimicrobial potency) onto this space, structure-activity relationships (SAR) can be identified, guiding the design of new compounds. nih.gov

Table 4: Common Molecular Descriptors for Cheminformatics Analysis of this compound This table lists key descriptors that would be calculated to place this compound within a chemical space and build predictive models.

| Molecular Descriptor | Calculated/Predicted Value for this compound | Significance |

| Molecular Formula | C₂₇H₄₂NO⁺ | Defines the elemental composition of the active cation. nih.gov |

| Molecular Weight | 396.63 g/mol (Cation) | Relates to the size of the molecule, affecting diffusion and transport properties. nih.gov |

| logP (Octanol-Water Partition Coefficient) | High (Predicted) | A key measure of lipophilicity, indicating a tendency to partition into nonpolar environments like cell membranes. |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | Represents the surface area of polar atoms; influences membrane permeability and interactions. |

| Number of Rotatable Bonds | 15 | A measure of molecular flexibility, important for conformational changes and binding to targets. |

| Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 2 (N⁺, O) | The number of nitrogen or oxygen atoms, relevant for intermolecular interactions. |

Emerging Research Areas and Future Directions in Octafonium Chemistry

Development of Novel Octafonium Derivatives for Research Probes and Tool Compounds

The development of novel molecular probes is a cornerstone of chemical biology, enabling the visualization and study of complex biological processes. mdpi.comnih.govashland.com Fluorescent probes, in particular, have become indispensable tools for real-time imaging in living cells. ashland.commdpi.com The intrinsic properties of this compound make it a promising scaffold for the design of such probes.

The synthesis of derivatives from parent compounds to create fluorescent probes is a well-established strategy. maynepharma.com For instance, novel derivatives of taspine (B30418) have been synthesized by introducing coumarin (B35378) fluorescent groups, resulting in dual-functional compounds that act as both fluorescent probes and inhibitors of cancer cell proliferation. sysrevpharm.org Similarly, derivatives of 8-hydroxyquinoline (B1678124) are widely used as fluorescent chemosensors for metal ions. nih.govresearchgate.net

A key strategy in probe design involves modulating the fluorescence of a fluorophore through mechanisms like Photoinduced Electron Transfer (PeT). mdpi.com The permanent positive charge of the quaternary ammonium (B1175870) group in this compound could be leveraged to design probes with specific cellular localization, such as mitochondrial targeting. maynepharma.com By chemically modifying the this compound structure to incorporate a fluorophore and a recognition moiety, it is conceivable to create derivatives that act as fluorescent turn-on/turn-off sensors for specific analytes or cellular events.

Hypothetical this compound-Based Fluorescent Probe

A hypothetical research direction could involve the synthesis of an this compound derivative where a fluorescent reporter group is attached to the benzyl (B1604629) ring or the phenoxy group. The bulky alkyl tail would influence the probe's interaction with cellular membranes, while the quaternary ammonium head would ensure water solubility and potentially direct the probe to specific organelles.

Table 1: Potential Modifications of this compound for Research Probe Development

| Modification Site | Potential Functional Group to Add | Intended Purpose | Analogous Research |

|---|---|---|---|

| Benzyl Ring | Coumarin or Fluorescein | Act as a fluorescent reporter | Synthesis of taspine diphenyl derivatives with coumarin groups. sysrevpharm.org |

| Phenoxy Group | A recognition moiety for a specific analyte | Create a selective sensor | Design of probes with specific recognition sites for thiophenol. maynepharma.com |

| Diethylamino Group | Modification to alter solubility or cell permeability | Enhance bioavailability and cellular uptake | Modification of quaternary ammonium compounds to improve properties. nih.gov |

These hypothetical derivatives could serve as powerful "tool compounds" to investigate cellular processes, membrane dynamics, or the distribution of specific ions or small molecules within a cellular environment. nih.gov The development of such tools would represent a significant advancement in the application of this compound chemistry.

Integration with Advanced Materials Science for Controlled Release Systems in Research Applications

Controlled release technology is a rapidly advancing field in materials science, with significant implications for research applications. maynepharma.comresearchgate.net These systems are designed to release an active compound in a predictable manner over an extended period. researchgate.net The unique amphiphilic structure of this compound, possessing both a hydrophilic cationic head and a lipophilic tail, makes it an interesting candidate for integration into advanced materials for controlled release.

Hydrogels and polymeric nanoparticles are two of the most promising platforms for controlled release. mdpi.comnih.gov Hydrogels, which are three-dimensional networks of hydrophilic polymers, can encapsulate and slowly release active agents. nih.govacs.org The incorporation of quaternary ammonium compounds into hydrogel structures has been shown to be an effective strategy for creating materials with desirable properties. nih.govacs.orgnih.gov For example, hydrogels based on quaternary ammonium salts of chitosan (B1678972) have been developed for their antimicrobial properties. acs.org

The permanent positive charge of this compound could be exploited to create ion-exchange-based release systems. the-innovation.org In such a system, an anionic compound could be loaded onto a hydrogel or polymer matrix containing covalently bound this compound. The release of the anionic compound would then be controlled by the exchange with other anions in the surrounding environment. the-innovation.org This approach has been successfully demonstrated with other quaternary ammonium-modified hydrogels for the delivery of anionic drugs. the-innovation.org

Potential Integration of this compound into Controlled Release Systems

| Material Platform | Method of Integration | Potential Release Mechanism | Supporting Research |

| Polyvinyl Alcohol (PVA) Hydrogels | Copolymerization of a vinyl-functionalized this compound derivative with PVA monomers. | Ion-exchange of an encapsulated anionic molecule with environmental anions. | Synthesis of quaternary ammonium-modified PVA hydrogel beads for drug delivery. the-innovation.org |

| Chitosan-Based Hydrogels | Electrostatic interaction between the cationic this compound and anionic chitosan derivatives. | Swelling-controlled diffusion and degradation of the hydrogel matrix. | Development of biocompatible hydrogels from quaternary ammonium salts of chitosan. acs.org |

| Polymeric Nanoparticles | Encapsulation of this compound within biodegradable polymers like PLGA. | Diffusion of this compound from the nanoparticle matrix as the polymer degrades. | Use of PLGA nanoparticles in hydrogels for controlled drug release. nih.gov |

The integration of this compound into these materials could lead to the development of novel research tools, such as surfaces with controlled release of bioactive molecules for cell culture studies or implantable devices with localized, sustained release for in vivo research models.

Role of this compound in Combinatorial Chemistry and High-Throughput Screening Library Design

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are then subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. The design of these libraries is crucial for the success of the screening process. mdpi.com

Given its modular structure, this compound could serve as a versatile scaffold for the creation of a focused combinatorial library. The core structure of this compound features several points that are amenable to chemical modification:

The Benzyl Group: A variety of substituents could be introduced onto the aromatic ring.

The Diethylamino Group: The ethyl groups could be replaced with other alkyl chains of varying lengths and branching.

The Phenoxy Linker: The ether linkage could be replaced with other functional groups.

The Trimethylpentyl Tail: The structure of this hydrophobic tail could be altered.

By systematically varying these components, a large library of this compound derivatives could be synthesized. This library would exhibit a range of physicochemical properties, such as hydrophobicity, charge distribution, and steric bulk, which could be tailored to interact with specific biological targets.

Hypothetical Combinatorial Library Based on the this compound Scaffold

| Scaffold Position | R1 (on Benzyl Ring) | R2, R3 (on Nitrogen) | R4 (Hydrophobic Tail) |

| Variation 1 | -H | -CH2CH3 | -C(CH3)2CH2C(CH3)3 |

| Variation 2 | -Cl | -CH3 | -C(CH3)2CH2C(CH3)3 |

| Variation 3 | -OCH3 | -CH2CH2CH3 | -Cyclohexyl |

| Variation 4 | -NO2 | -(CH2)3CH3 | -Adamantyl |

This library of novel quaternary ammonium compounds could then be screened against a variety of biological targets, such as enzymes, receptors, or ion channels, to identify new lead compounds for further research and development.

Interdisciplinary Research with Systems Biology and Predictive Toxicology Models (non-clinical)

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. Predictive toxicology, a related field, uses computational models to forecast the potential toxicity of chemical compounds, reducing the reliance on traditional animal testing. The application of these interdisciplinary approaches to a compound like this compound could provide valuable insights into its biological activity and potential hazards.

The physicochemical properties of this compound, derived from its structure, can be used as inputs for quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structure of a compound with its biological activity or toxicity. By comparing the structural features of this compound with those of other quaternary ammonium compounds for which toxicological data exists, it may be possible to predict its potential for adverse effects.

Furthermore, data from high-throughput screening of an this compound-based combinatorial library could be integrated into systems biology models. This could help to identify the cellular pathways and networks that are perturbed by these compounds, providing a deeper understanding of their mechanism of action.

Potential Applications of Interdisciplinary Models to this compound Research

| Modeling Approach | Input Data | Potential Output | Research Goal |

| QSAR Modeling | Chemical structure of this compound and its derivatives. | Prediction of toxicity endpoints (e.g., cytotoxicity, skin irritation). | Early-stage hazard identification and prioritization of compounds for further testing. |

| Molecular Docking | 3D structure of this compound and a target protein. | Prediction of binding affinity and mode of interaction. | Identification of potential biological targets and rational design of more potent derivatives. |

| Systems Biology Network Analysis | High-throughput screening data from an this compound library. | Identification of perturbed cellular pathways. | Elucidation of the mechanism of action and potential off-target effects. |

The integration of experimental chemistry with these powerful in silico tools represents a forward-looking approach to understanding the full potential and possible risks of novel chemical entities like this compound and its derivatives. This interdisciplinary research is crucial for guiding future studies in a more efficient and ethically responsible manner.

Q & A

Q. Methodological Answer :

- Framework Application : Use the PICO framework (Population, Intervention, Comparison, Outcome) to narrow the scope. For example:

- Population: Specific cell lines or microbial strains.

- Intervention: this compound at varying concentrations.

- Comparison: Existing antimicrobial agents (e.g., quaternary ammonium compounds).

- Outcome: Quantitative metrics like MIC (Minimum Inhibitory Concentration) or membrane disruption assays.

- Literature Gap Analysis : Conduct systematic reviews of prior studies on this compound’s interactions with lipid bilayers or protein targets . Tools like PRISMA guidelines can help identify understudied pathways.

- Hypothesis Refinement : Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For instance, explore this compound’s role in biofilm disruption, a less-studied area compared to its surfactant properties .

What experimental designs are optimal for resolving contradictions in this compound’s reported toxicity profiles?

Q. Methodological Answer :

- Controlled Variables : Standardize parameters such as solvent choice (e.g., aqueous vs. organic), pH, and exposure duration to reduce variability .

- Multi-Modal Assays : Combine in vitro (e.g., cytotoxicity assays on HEK293 cells) and in silico (molecular docking simulations) approaches to cross-validate results.

- Statistical Tools : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare toxicity across concentrations. Address outliers via Grubbs’ test or robust regression .

- Meta-Analysis : Aggregate data from disparate studies using tools like RevMan to identify confounding factors (e.g., differences in cell culture media) .

How should researchers design synthesis protocols to ensure reproducibility of this compound derivatives?

Q. Methodological Answer :

- Stepwise Optimization :

- Precursor Selection : Compare alkylation agents (e.g., methyl vs. ethyl bromides) for quaternary ammonium group incorporation.

- Reaction Monitoring : Use HPLC or GC-MS to track intermediate formation and purity (>98% by area normalization) .

- Scale-Up Considerations : Document solvent volume-to-yield ratios and stirring rates to ensure batch consistency.

- Characterization Standards :

What strategies are effective for analyzing this compound’s stability under varying environmental conditions?

Q. Methodological Answer :

- Accelerated Stability Testing :

- Degradation Product Identification :

How can researchers validate this compound’s efficacy in complex matrices (e.g., biofilm-embedded bacteria)?

Q. Methodological Answer :

- Biofilm Model Development :

- Synergy Testing :

- Resistance Monitoring : Perform serial passage experiments over 20 generations to assess MIC shifts .

What advanced computational methods are suitable for predicting this compound’s interactions with biomolecules?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations :

- Docking Studies :

- QSAR Modeling :

Table 1: Common Analytical Techniques for this compound Research

| Parameter | Technique | Key Metrics |

|---|---|---|

| Purity | HPLC | Retention time, peak area ≥98% |

| Structural Confirmation | H NMR | δ 3.2 ppm (N-CH), δ 1.2 ppm (CH) |

| Thermal Stability | TGA/DSC | Decomposition onset >200°C |

| Antimicrobial Activity | Broth microdilution | MIC (µg/mL) against reference strains |

How should conflicting data on this compound’s environmental persistence be addressed?

Q. Methodological Answer :

- Source Analysis : Categorize studies by methodology (e.g., OECD 301 vs. EPA 8350 biodegradation tests) to identify protocol-driven discrepancies .

- Field vs. Lab Studies : Compare half-life data from controlled lab conditions (e.g., OECD 308 sediment tests) vs. mesocosm experiments .

- Meta-Regression : Use R or Python to model variables like organic carbon content or microbial diversity as predictors of persistence .

What ethical considerations apply to in vivo studies of this compound’s toxicity?

Q. Methodological Answer :

- Animal Model Justification : Adhere to ARRIVE 2.0 guidelines. For example, use zebrafish embryos (FET assay) instead of mammals for preliminary toxicity screening .

- Dose Rationale : Base concentrations on in vitro IC values to minimize unnecessary harm.

- Data Transparency : Publish negative results (e.g., lack of genotoxicity in Ames tests) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.